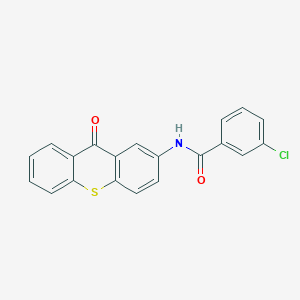

3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide

Description

3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide is a chemical compound with the molecular formula C20H12ClNO2S It is known for its unique structure, which includes a thioxanthene core, a chlorine atom, and a benzenecarboxamide group

Properties

IUPAC Name |

3-chloro-N-(9-oxothioxanthen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClNO2S/c21-13-5-3-4-12(10-13)20(24)22-14-8-9-18-16(11-14)19(23)15-6-1-2-7-17(15)25-18/h1-11H,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTHSLYLWQHPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide typically involves the following steps:

Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the reaction of 2-mercaptobenzoic acid with a suitable aldehyde or ketone under acidic conditions to form the thioxanthene skeleton.

Amidation: The final step involves the reaction of the chlorinated thioxanthene derivative with an appropriate amine, such as 3-chlorobenzenecarboxamide, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxanthene core, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the thioxanthene core, converting it to a hydroxyl group.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted thioxanthene derivatives.

Scientific Research Applications

3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

N-(9-Oxo-9H-thioxanthen-2-yl)acrylamide: This compound has a similar thioxanthene core but features an acrylamide group instead of a benzenecarboxamide group.

Uniqueness

3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide is unique due to the presence of the chlorine atom and the benzenecarboxamide group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Biological Activity

3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide is a compound belonging to the thioxanthene family, which has garnered attention for its diverse biological activities, particularly in the field of oncology. Thioxanthene derivatives are known for their potential antitumor properties and other pharmacological effects. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

The compound is synthesized through a series of chemical reactions involving thioxanthene derivatives. The synthesis process often involves the formation of various intermediates that contribute to the final structure of this compound. The molecular formula for this compound is , with a molecular weight of approximately 303.79 g/mol.

Antitumor Activity

Recent studies have indicated that thioxanthene derivatives exhibit significant antitumor activity. For instance, a study on related compounds demonstrated their ability to inhibit the growth of various human tumor cell lines, including A375-C5 (melanoma), MCF-7 (breast cancer), and NCI-H460 (non-small cell lung cancer). The results showed promising GI50 values (the concentration required to inhibit cell growth by 50%) for several thioxanthene derivatives, suggesting their potential as therapeutic agents.

| Compound | A375-C5 (µM) | MCF-7 (µM) | NCI-H460 (µM) |

|---|---|---|---|

| 11 | 6.48 ± 0.88 | 6.39 ± 0.49 | 5.66 ± 0.89 |

| 12 | 38.77 ± 5.93 | 33.82 ± 1.61 | 31.19 ± 1.53 |

| 13 | 22.88 ± 3.75 | 18.85 ± 1.42 | 16.97 ± 3.12 |

| Doxorubicin | 0.016 ± 0.005 | 0.018 ± 0.003 | 0.024 ± 0.006 |

This table summarizes the antitumor activity of selected compounds compared to doxorubicin, a standard chemotherapy agent, showing that some thioxanthene derivatives have comparable or superior efficacy against these cancer cell lines .

The mechanisms through which thioxanthene derivatives exert their antitumor effects include:

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in tumor cells.

- Inhibition of P-glycoprotein : Certain derivatives can inhibit P-glycoprotein, a protein that often contributes to drug resistance in cancer therapy.

- Modulation of Autophagy : Some studies indicate that these compounds can modulate autophagy processes within cancer cells, enhancing their cytotoxic effects .

Study on Fluorescent Properties

A recent investigation into the photophysical properties of thioxanthene derivatives revealed that certain compounds could act as fluorescent dyes in live-cell imaging applications, which is promising for theranostic uses in cancer treatment . The study highlighted the potential for these compounds to serve dual roles as both therapeutic agents and imaging tools.

In Vivo Efficacy

In vivo studies involving xenograft models have demonstrated that specific thioxanthene derivatives significantly reduce tumor growth compared to controls, further validating their potential as effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.